molecular formula C₂₂H₂₉FO₄ B1146022 6beta-Methyl Fluorometholone CAS No. 3918-13-6

6beta-Methyl Fluorometholone

Cat. No. B1146022
CAS RN: 3918-13-6
M. Wt: 376.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-Methyl Fluorometholone is a biochemical used for proteomics research . It has a molecular formula of C22H29FO4 and a molecular weight of 376.46 g/mol .


Molecular Structure Analysis

The molecular structure of 6beta-Methyl Fluorometholone consists of 22 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms . The exact structural layout is not provided in the search results.

Mechanism of Action

6|A-Methyl Fluorometholone, also known as 6beta-Methyl Fluorometholone or (6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one, is a synthetic glucocorticoid . It is primarily used in the treatment of inflammatory eye diseases .

Target of Action

The primary targets of 6|A-Methyl Fluorometholone are glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

6|A-Methyl Fluorometholone acts by binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex . This complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene expression . The result is a decrease in the production of pro-inflammatory proteins and an increase in the production of anti-inflammatory proteins .

Biochemical Pathways

The action of 6|A-Methyl Fluorometholone affects several biochemical pathways. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .

Result of Action

The result of 6|A-Methyl Fluorometholone’s action is a reduction in inflammation and immune response. This is achieved through the suppression of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This leads to relief from symptoms in conditions such as inflammatory eye diseases .

Safety and Hazards

Fluorometholone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

(6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21?,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOZLTXFLGPHNG-KAUKBTFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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